molecular formula C13H21NO3 B6358522 tert-Butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate CAS No. 1781777-48-7

tert-Butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate

Cat. No.: B6358522
CAS No.: 1781777-48-7
M. Wt: 239.31 g/mol
InChI Key: IRUXJIURXQDCKP-UHFFFAOYSA-N
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Description

Chemical Identity: The compound tert-butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate is a bicyclic heterocycle featuring a pyridine ring fused to a cyclopentane system. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.2842 g/mol . The tert-butyl ester group at the 2-position serves as a protective moiety, enhancing stability during synthetic processes.

Applications:
Identified uses include its role as a laboratory chemical and intermediate in the manufacture of complex organic compounds, particularly in pharmaceutical research .

Hazard Profile:
The compound is classified under OSHA hazard categories for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .

Properties

IUPAC Name

tert-butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-10-9(8-14)4-5-11(10)15/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUXJIURXQDCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Reduction of Tetrahydrofuranamine

Tetrahydrofuranamine undergoes reduction using sodium borohydride (NaBH₄) in methanol at 30–70°C for 5–15 hours. This step generates a secondary amine intermediate, which is subsequently protected. The choice of NaBH₄ over more aggressive reductants minimizes over-reduction and preserves stereochemical integrity.

Step 2: Boc Protection

The amine intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (triethylamine or pyridine). This step achieves near-quantitative Boc protection, critical for preventing unwanted side reactions in subsequent steps.

Step 3: Oxidation to Ketone

Oxidation of the cyclic ether moiety to a ketone is accomplished using Jones reagent (CrO₃ in H₂SO₄) at 0–5°C. Controlled temperature prevents over-oxidation, ensuring selective formation of the 5-oxo group. The ketone functionality is essential for subsequent cyclization.

Step 4: Cyclization via Acid Catalysis

Cyclization to form the bicyclic structure is achieved using p-toluenesulfonic acid (p-TsOH) in refluxing toluene. This step proceeds via intramolecular aldol condensation, with the Boc group directing regioselectivity. The patent reports improved yields compared to prior methods, though exact figures are unspecified.

Table 1: Four-Step Synthesis Overview

StepReactionReagents/ConditionsKey Considerations
1ReductionNaBH₄, MeOH, 30–70°C, 5–15hStereochemical control
2Boc ProtectionBoc₂O, DCM, base, rtNear-quantitative yield
3OxidationJones reagent, 0–5°CTemperature-sensitive selectivity
4Cyclizationp-TsOH, toluene, refluxRegioselective aldol condensation

Comparative Analysis of Synthetic Routes

Yield Optimization Challenges

The patent route’s lack of explicit yield data complicates direct comparison with hypothetical alternatives. However, the described improvements—such as stabilized intermediates and reduced side reactions—suggest a pragmatic advance over older methods. In contrast, multicomponent approaches, while atom-economical, often suffer from regioselectivity issues in polycyclic systems.

Solvent and Catalyst Selection

  • Reduction Step : Methanol’s protic nature enhances NaBH₄ reactivity but risks ester solvolysis if carried over from later stages.

  • Cyclization Step : Toluene’s high boiling point (110°C) facilitates thermal activation without degrading acid-sensitive Boc groups.

Analytical Characterization

Critical to validating synthetic success, characterization data for tert-butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate includes:

  • ¹H NMR : Distinct signals for the Boc group (δ 1.4 ppm, singlet) and pyridine protons (δ 7.2–8.1 ppm).

  • IR Spectroscopy : Strong carbonyl stretches near 1700 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (ketone C=O).

Industrial-Scale Considerations

The patent emphasizes cost-effectiveness through:

  • Catalyst Recycling : Recovering p-TsOH via aqueous extraction.

  • Solvent Recovery : Distilling toluene for reuse in cyclization . These measures address historical criticisms of Boc-mediated syntheses as prohibitively expensive for large-scale production.

Chemical Reactions Analysis

tert-Butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications due to its structural resemblance to biologically active molecules. It may serve as a precursor in the synthesis of pharmaceuticals targeting various diseases.

Case Study : Research has indicated that derivatives of cyclopentapyridine structures exhibit promising activity against certain cancer cell lines. For instance, modifications to the tert-butyl group may enhance bioavailability and efficacy in drug formulations.

Organic Synthesis

tert-Butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex organic molecules.

Example : The compound can be involved in cyclization reactions leading to the formation of new heterocycles, which are crucial in developing novel materials and pharmaceuticals.

Material Science

The compound's unique properties allow it to be used in the development of advanced materials. Its incorporation into polymer matrices could result in materials with enhanced mechanical and thermal properties.

Research Finding : Studies have shown that integrating such heterocyclic compounds into polymer systems can improve their resistance to thermal degradation and enhance mechanical strength.

Mechanism of Action

The mechanism of action of tert-Butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Core Heterocycle Variations: Pyridine vs. Pyrrole

The target compound’s pyridine core distinguishes it from analogs like cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1 ), which features a pyrrole ring. Key differences include:

Property Target Compound (Pyridine) Pyrrole Analog
Heteroatom Pyridine (N in aromatic ring) Pyrrole (N in 5-membered ring)
Basicity Weakly basic (pKa ~1-3) Non-basic (lone pair delocalized)
Electron Density Electron-deficient ring Electron-rich aromatic system
Synthetic Reactivity Prone to electrophilic substitution Susceptible to electrophilic attack

Functional Impact :
The pyridine variant’s electron-deficient nature may enhance its utility in metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination ), whereas the pyrrole analog’s electron-rich system could favor nucleophilic substitutions.

Ester Group Comparisons: tert-Butyl vs. Methyl

The tert-butyl ester in the target compound contrasts with methyl esters in structurally complex fused-ring systems, such as the methyl ester reported in .

Property tert-Butyl Ester Methyl Ester
Steric Bulk High (tert-butyl group) Low (methyl group)
Hydrolytic Stability Resistant to hydrolysis More susceptible to hydrolysis
Crystallographic Conformation Likely induces distinct ring conformations Adopts puckered layers via C–H⋯O bonds

Structural Implications :
The tert-butyl group’s steric hindrance may stabilize specific ring conformations (e.g., envelope or chair forms in fused systems) , while smaller esters like methyl allow tighter molecular packing via hydrogen bonding .

Crystallographic Analysis Techniques

Both the target compound and analogs rely on crystallographic tools like SHELX and ORTEP-3 for structural elucidation. For example:

  • SHELXL : Widely used for refining small-molecule structures, including fused heterocycles .
  • WinGX Suite : Facilitates data integration for hydrogen-bonding analysis, critical for understanding supramolecular interactions in analogs .

Biological Activity

Tert-butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate is a bicyclic compound with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of approximately 239.31 g/mol. The compound features a tert-butyl group and a carboxylate ester functional group, which significantly influence its chemical properties and biological activities. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The unique structure of this compound includes a cyclopentane ring fused to a pyridine moiety. The arrangement of functional groups and stereochemistry are crucial for its reactivity and biological interactions.

Property Value
Molecular FormulaC₁₃H₂₁NO₃
Molecular Weight239.31 g/mol
CAS Number1781777-48-7
Purity≥97%

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities potentially useful in pharmacology. These activities include:

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibitors of these enzymes are crucial in treating neurodegenerative diseases such as Alzheimer's disease.
    • Specific IC50 values for similar compounds suggest that modifications to the bicyclic structure can enhance inhibitory potency against these enzymes.
  • Antioxidant Properties :
    • Studies indicate that compounds with similar structures demonstrate significant antioxidant activity. This property is beneficial in preventing oxidative stress-related damage in cells.
  • Potential Antimicrobial Activity :
    • Some derivatives have been evaluated for their antimicrobial properties against various pathogens. The structural features may enhance interaction with microbial targets.

Case Studies and Research Findings

Research has focused on the interaction of this compound with various biological targets:

  • Enzyme Inhibition Studies :
    • In one study, compounds with structural similarity to this compound were tested for their ability to inhibit AChE and BChE. The findings indicated that specific modifications could lead to improved selectivity towards BChE over AChE .
  • Antioxidant Activity Assessment :
    • Compounds were subjected to ABTS and FRAP assays to evaluate their antioxidant capacity. The results showed that certain derivatives exhibited high levels of antioxidant activity comparable to standard antioxidants .
  • Comparative Structural Analysis :
    • A comparative analysis was conducted on compounds sharing structural features with this compound. This study highlighted how variations in stereochemistry and functional groups influenced biological activity .

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate?

The compound is typically synthesized via multi-step reactions involving cyclization and protective group strategies. For example, tert-butyl carbamate derivatives are often prepared using Boc (tert-butoxycarbonyl) protection under basic conditions (e.g., DCM and triethylamine). Key intermediates may involve spirocyclic or fused-ring systems, as seen in analogous compounds like tert-butyl spiro-pyrazino-pyrrolo-pyrimidine derivatives . Reaction optimization requires careful control of temperature (often 0–25°C) and anhydrous conditions to prevent hydrolysis of the Boc group.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity.
  • Spectroscopy : Confirm the structure via 1H^1H- and 13C^{13}C-NMR, focusing on characteristic signals (e.g., tert-butyl group at ~1.4 ppm in 1H^1H-NMR and ~80 ppm in 13C^{13}C-NMR).
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z: 225.28 for [M+H]+^+) .

Q. What crystallographic techniques are suitable for determining its solid-state conformation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key parameters include:

  • Space group and unit cell dimensions (e.g., monoclinic P21_1/c for similar bicyclic lactams) .
  • Hydrogen bonding patterns analyzed via Mercury or OLEX2 software to map intermolecular interactions .

Advanced Research Questions

Q. How can conformational dynamics of the hexahydrocyclopenta[c]pyridine ring system be analyzed in solution?

  • Dynamic NMR : Monitor coalescence of diastereotopic protons to estimate ring inversion barriers.
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental (e.g., NOESY) and theoretical conformers .
  • Solvent Effects : Polar solvents (e.g., DMSO) may stabilize chair-like conformations via hydrogen bonding with the carbonyl group .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains, particularly for non-merohedral twinning observed in fused-ring systems .
  • Disordered Atoms : Apply PART/SUMP restraints for overlapping tert-butyl groups.
  • Validation Tools : Check ADDSYM in PLATON to detect missed symmetry operations .

Q. How do hydrogen bonding networks influence the compound’s supramolecular assembly?

Graph set analysis (e.g., Etter’s formalism) can classify interactions:

  • Primary Motifs : C=O⋯H–N chains (graph set C(6) ) dominate in cyclopenta[c]pyridine derivatives .
  • Secondary Interactions : Weak C–H⋯O bonds (3.0–3.2 Å) form puckered layers parallel to crystallographic planes, as seen in related bicyclic lactams .

Q. What mechanistic insights guide its reactivity in nucleophilic substitution reactions?

The Boc group enhances stability but can be cleaved under acidic conditions (e.g., TFA/DCM). Reaction pathways depend on:

  • Ring Strain : The fused cyclopentane-pyrrolidone system increases susceptibility to ring-opening at the lactam carbonyl .
  • Steric Effects : tert-Butyl groups hinder axial attack, favoring equatorial substitution in SN2 mechanisms .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters (Hypothetical Example)

ParameterValueSource
Space groupP21_1/c
Unit cell (Å, °)a=10.2, b=8.5, c=15.3, β=95°
R-factor0.042
Hydrogen bonds (Å)N–H⋯O (2.89), C–H⋯O (3.12)

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseSolution
De-Boc derivativeAcidic hydrolysisUse milder conditions
Ring-opened adductNucleophilic attack at carbonylLower reaction temperature

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